Xmd17-109

Beschreibung

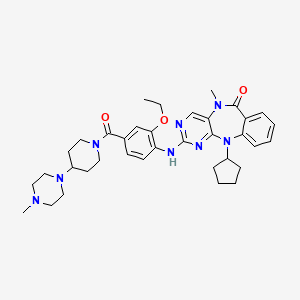

Structure

3D Structure

Eigenschaften

IUPAC Name |

11-cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H46N8O3/c1-4-47-32-23-25(34(45)43-17-15-26(16-18-43)42-21-19-40(2)20-22-42)13-14-29(32)38-36-37-24-31-33(39-36)44(27-9-5-6-10-27)30-12-8-7-11-28(30)35(46)41(31)3/h7-8,11-14,23-24,26-27H,4-6,9-10,15-22H2,1-3H3,(H,37,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBGRTMNFNMINE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C7CCCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Xmd17-109: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xmd17-109 is a potent and specific small molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1). It also exhibits inhibitory activity against the G2019S mutant of Leucine-rich repeat kinase 2 (LRRK2). While effectively inhibiting the kinase activity of ERK5, this compound paradoxically promotes the nuclear translocation and transcriptional activity of ERK5's C-terminal transactivation domain (TAD). This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its primary, secondary, and off-target activities. Detailed experimental protocols for key assays and structured quantitative data are presented to facilitate further research and drug development efforts.

Core Mechanism of Action: Dual Inhibition and Paradoxical Activation

This compound primarily functions as an ATP-competitive inhibitor of the ERK5 kinase domain.[1] However, its biological effects are complex, involving a secondary target and a paradoxical activation mechanism that are critical to understanding its cellular impact.

1.1. Primary Target: ERK5 Kinase Inhibition

This compound binds to the ATP-binding pocket of the ERK5 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition has been demonstrated in biochemical assays with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[1]

1.2. Secondary Target: LRRK2[G2019S] Inhibition

In addition to ERK5, this compound inhibits the kinase activity of the G2019S mutant of LRRK2, a protein implicated in Parkinson's disease.[1]

1.3. Off-Target Activity: BRD4 Inhibition

This compound, being a derivative of the XMD8-92 series, has been reported to have off-target effects on the bromodomain-containing protein BRD4, an epigenetic reader involved in transcriptional regulation.[2]

1.4. Paradoxical ERK5 Activation

A key feature of this compound's mechanism is the paradoxical activation of ERK5's transcriptional function. Binding of this compound to the ERK5 kinase domain induces a conformational change that exposes the C-terminal nuclear localization signal (NLS). This leads to the translocation of ERK5 to the nucleus and subsequent activation of its transcriptional activation domain (TAD), independent of its kinase activity.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity.

| Target/Activity | Assay Type | Value | Cell Line/System | Reference |

| ERK5 | Biochemical IC50 | 162 nM | - | [1] |

| ERK5 Autophosphorylation | Cellular EC50 | 90 nM | - | [1] |

| AP-1 Transcriptional Activity | Cellular EC50 | 4.2 µM | - | [1] |

| LRRK2[G2019S] | Biochemical IC50 | 339 nM | - | [1] |

| Cell Viability (ccRCC) | Cellular IC50 | 1.3 µM | A498 | [3] |

Signaling Pathways

3.1. MEK5-ERK5 Signaling Pathway

The canonical MEK5-ERK5 signaling pathway is initiated by upstream stimuli such as growth factors and stress, leading to the activation of MEKK2/3, which in turn phosphorylates and activates MEK5. Activated MEK5 then phosphorylates ERK5, leading to its activation and subsequent phosphorylation of downstream targets.

Caption: The canonical MEK5-ERK5 signaling cascade.

3.2. This compound Mechanism of Action

This compound inhibits the kinase activity of ERK5 but promotes its nuclear translocation and transcriptional activity.

Caption: Dual mechanism of this compound on ERK5.

Experimental Protocols

4.1. In Vitro ERK5 Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the IC50 of this compound against ERK5.

-

Reagents:

-

Recombinant active ERK5 enzyme

-

Myelin Basic Protein (MBP) as substrate

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

This compound serial dilutions

-

Scintillation cocktail

-

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant ERK5, and MBP.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression.

-

Caption: Workflow for the in vitro ERK5 kinase assay.

4.2. Cellular ERK5 Autophosphorylation Assay

This protocol assesses the ability of this compound to inhibit ERK5 autophosphorylation in cells.

-

Reagents:

-

HCT116 or other suitable cells

-

Complete culture medium

-

Sorbitol or other stress-inducing agent

-

This compound serial dilutions

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-ERK5 (detects mobility shift), anti-total ERK5

-

SDS-PAGE and Western blotting reagents

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat cells with serial dilutions of this compound or DMSO for 1-2 hours.

-

Stimulate cells with sorbitol (e.g., 400 mM for 30 minutes) to induce ERK5 activation and autophosphorylation.

-

Lyse the cells and quantify protein concentration.

-

Perform SDS-PAGE and Western blotting using antibodies against total ERK5. The autophosphorylated, active form of ERK5 will show a characteristic mobility shift (slower migration).

-

Quantify the intensity of the shifted and unshifted bands to determine the EC50 of this compound for inhibiting autophosphorylation.

-

4.3. AP-1 Luciferase Reporter Assay

This assay measures the effect of this compound on ERK5-mediated AP-1 transcriptional activity.

-

Reagents:

-

HEK293T or other suitable cells

-

AP-1 luciferase reporter plasmid

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound serial dilutions

-

Dual-luciferase assay system

-

-

Procedure:

-

Co-transfect cells with the AP-1 luciferase reporter and Renilla luciferase plasmids.

-

After 24 hours, treat the cells with serial dilutions of this compound or DMSO.

-

Stimulate the cells with an appropriate agonist (e.g., PMA) to activate the ERK5 pathway.

-

After an appropriate incubation period (e.g., 6-24 hours), lyse the cells.

-

Measure firefly and Renilla luciferase activities using a luminometer.

-

Normalize firefly luciferase activity to Renilla luciferase activity.

-

Calculate the percentage of inhibition of AP-1 activity and determine the EC50 value.

-

4.4. Immunofluorescence for ERK5 Nuclear Translocation

This protocol visualizes the effect of this compound on the subcellular localization of ERK5.

-

Reagents:

-

HeLa or other suitable cells grown on coverslips

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-ERK5

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

-

Procedure:

-

Treat cells with this compound or DMSO for the desired time.

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary anti-ERK5 antibody.

-

Incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Analyze the images to quantify the nuclear-to-cytoplasmic ratio of ERK5 fluorescence intensity.

-

Conclusion

This compound is a valuable research tool for studying the complex biology of ERK5. Its dual mechanism of kinase inhibition and paradoxical transcriptional activation necessitates careful experimental design and interpretation of results. The data and protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of targeting the ERK5 signaling pathway.

References

The Dual-Faceted Role of Xmd17-109: A Technical Guide to a Novel ERK5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xmd17-109 has emerged as a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), a key player in cellular signaling pathways implicated in cancer and inflammation. This technical guide provides an in-depth analysis of this compound, focusing on its primary molecular target, mechanism of action, and the intriguing phenomenon of paradoxical transcriptional activation. Detailed experimental protocols and a comprehensive summary of quantitative data are presented to facilitate further research and development of ERK5-targeted therapies.

Introduction

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a member of the mitogen-activated protein kinase (MAPK) family. The ERK5 signaling cascade is a three-tiered pathway involving MEKK2/3 and MEK5, which ultimately activates ERK5 through phosphorylation. Unlike other MAPKs, ERK5 possesses a unique C-terminal tail containing a nuclear localization signal (NLS) and a transcriptional activation domain (TAD), enabling it to directly regulate gene expression. This pathway is activated by various stimuli, including growth factors and cellular stress, and plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of the ERK5 pathway has been linked to various cancers, making it an attractive target for therapeutic intervention. This compound is a small molecule inhibitor designed to target the kinase activity of ERK5.

Primary Target and Mechanism of Action

The primary molecular target of this compound is Extracellular signal-regulated kinase 5 (ERK5) .[1] this compound acts as a potent inhibitor of the kinase activity of ERK5.[1]

However, a critical aspect of this compound's mechanism of action is its ability to induce a paradoxical activation of ERK5's transcriptional activity .[2][3][4][5] This occurs because the binding of this compound to the ERK5 kinase domain is believed to cause a conformational change. This change exposes the C-terminal Nuclear Localization Signal (NLS), leading to the translocation of ERK5 into the nucleus and subsequent activation of its transcriptional activation domain (TAD).[3][4][5] This dual functionality—inhibiting kinase activity while promoting transcriptional activity—is a crucial consideration for researchers utilizing this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, including its inhibitory concentrations against its primary target and notable off-targets.

| Target | Assay Type | Value | Cell Line/Conditions | Reference |

| ERK5 | Biochemical IC50 | 162 nM (0.162 µM) | [1] | |

| ERK5 Autophosphorylation | Cellular EC50 | 90 nM (0.09 µM) | HeLa cells | [6][7] |

| AP-1 Transcriptional Activity | Cellular EC50 | 4.2 µM | HEK293 cells | [1] |

| Cell Viability (ccRCC) | Cellular IC50 | 1.3 µM | A498 cells | [8] |

| LRRK2[G2019S] (off-target) | Biochemical IC50 | 339 nM (0.339 µM) | [1] | |

| BRD4 (off-target) | This compound shares off-target activity against BRD4 with the related compound XMD8-92. | [3] |

Signaling Pathways

The canonical ERK5 signaling pathway is initiated by upstream kinases MEKK2 and MEKK3, which phosphorylate and activate MEK5. MEK5, in turn, dually phosphorylates ERK5 on Threonine 219 and Tyrosine 221 within the activation loop, leading to the activation of its kinase domain. Activated ERK5 can then phosphorylate various downstream substrates.

The paradoxical activation by this compound introduces a non-canonical branch to this pathway. By binding to the kinase domain, this compound, despite inhibiting kinase activity, induces a conformational change that promotes ERK5's nuclear translocation and transcriptional functions.

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is adapted from methodologies used to assess the effect of this compound on cell viability.

Materials:

-

Cells of interest (e.g., A498 human clear cell renal cell carcinoma cells)

-

96-well cell culture plates

-

Complete growth medium

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Allow cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells.

-

Incubate the plates for the desired treatment period (e.g., 48-72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plates for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

MEF2C Luciferase Reporter Assay

This protocol is designed to measure the effect of this compound on ERK5-mediated transcriptional activity, specifically through the transcription factor MEF2C.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmids: MEF2C-luciferase reporter, a constitutively active Renilla luciferase control plasmid (for normalization), and an ERK5 expression vector.

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Seed HEK293 cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the MEF2C-luciferase reporter plasmid, the Renilla luciferase control plasmid, and the ERK5 expression vector using a suitable transfection reagent according to the manufacturer's protocol.

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate for an additional 24 hours.

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

ERK5 Autophosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK5 (p-ERK5) to assess the inhibitory effect of this compound on its kinase activity.

Materials:

-

HeLa cells (or other responsive cell line)

-

Serum-free medium

-

Epidermal Growth Factor (EGF) or other ERK5 activator

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total-ERK5

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed HeLa cells and grow to 80-90% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with an ERK5 activator (e.g., 100 ng/mL EGF) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-ERK5 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-ERK5 antibody for loading control.

Conclusion

This compound is a valuable chemical probe for studying the multifaceted roles of ERK5. Its potent inhibition of ERK5 kinase activity, coupled with its paradoxical activation of ERK5's transcriptional function, presents both opportunities and challenges for its therapeutic application. A thorough understanding of its dual mechanism of action, as outlined in this guide, is essential for the accurate interpretation of experimental results and the design of future studies targeting the ERK5 signaling pathway. The provided protocols and data serve as a foundational resource for researchers dedicated to advancing our knowledge of ERK5 biology and its implications in disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

- 6. interpriseusa.com [interpriseusa.com]

- 7. This compound | ERK | TargetMol [targetmol.com]

- 8. mdpi.com [mdpi.com]

Xmd17-109: A Technical Guide to its Role as an ERK5 Inhibitor in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xmd17-109 is a potent and selective small molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1). As a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, ERK5 is implicated in various cellular processes critical to cancer progression, including proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its effects in cancer models, and relevant experimental data and protocols. The information presented is intended to support further research and development of ERK5-targeted therapies in oncology.

Introduction to this compound and the ERK5 Signaling Pathway

This compound is a chemical probe widely utilized in cancer research to investigate the biological functions of ERK5. It acts as an ATP-competitive inhibitor, binding to the kinase domain of ERK5 and preventing its catalytic activity. The ERK5 signaling pathway is a crucial regulator of cellular responses to various extracellular stimuli, including growth factors and stress. Dysregulation of this pathway has been linked to the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention.

The canonical ERK5 signaling cascade is initiated by the activation of Mitogen-activated protein kinase kinase 5 (MEK5) by upstream kinases such as MEKK2/3. Activated MEK5 then phosphorylates and activates ERK5. Unlike other MAPKs, ERK5 possesses a unique C-terminal tail containing a nuclear localization signal (NLS) and a transcriptional activation domain (TAD). Upon activation, ERK5 translocates to the nucleus, where it phosphorylates and activates several transcription factors, including members of the Myocyte Enhancer Factor-2 (MEF2) family, leading to the expression of genes that promote cell proliferation and survival.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on cancer cells.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (ERK5) | 162 nM | Biochemical Assay | [1] |

| EC₅₀ (ERK5 Autophosphorylation) | 90 ± 30 nM | Cellular Assay | [1] |

| EC₅₀ (AP1 Transcriptional Activity) | 4.2 µM | Cellular Assay | [1] |

| IC₅₀ (LRRK2[G2019S]) | 339 nM | Biochemical Assay | [1] |

Table 2: Cellular Effects of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Concentration | Reference |

| A498 | Clear Cell Renal Cell Carcinoma | Increased Apoptosis | Not specified | [2] |

| A498 | Clear Cell Renal Cell Carcinoma | IC₅₀ = 1.3 µM | MTS Assay | [2] |

| HCT116 | Colorectal Carcinoma | Used in combination with 5-FU | 2 µM | [1] |

Mechanism of Action and Signaling Pathways

This compound primarily exerts its effects by inhibiting the kinase activity of ERK5. However, recent studies have revealed a more complex mechanism of action, including a "paradoxical activation" of ERK5's transcriptional activity.

Canonical ERK5 Signaling Pathway

The following diagram illustrates the canonical activation of the ERK5 signaling pathway.

Paradoxical Activation by this compound

Interestingly, while this compound inhibits the kinase activity of ERK5, it can paradoxically promote the nuclear localization and transcriptional activity of ERK5.[3] This is thought to occur because inhibitor binding induces a conformational change in ERK5 that exposes its nuclear localization signal and transcriptional activation domain.[3] This highlights the importance of carefully interpreting results obtained using this inhibitor and considering both kinase-dependent and -independent functions of ERK5.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability (MTS) Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials:

-

Cancer cell line of interest (e.g., A498)

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in DMSO)

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) or similar MTS reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range might be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Flow Cytometry)

This protocol is used to assess the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound (dissolved in DMSO)

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Conclusion and Future Directions

This compound is an invaluable tool for probing the role of ERK5 in cancer biology. The available data demonstrate its ability to inhibit ERK5 kinase activity and induce apoptosis in certain cancer cell lines. However, the discovery of its paradoxical effect on ERK5's transcriptional activity underscores the complexity of targeting this kinase. Future research should focus on elucidating the downstream consequences of both the kinase-inhibitory and paradoxical activating functions of this compound in different cancer contexts. Furthermore, the development of novel ERK5 inhibitors that do not exhibit this paradoxical effect may hold greater therapeutic promise. The continued investigation of this compound and the ERK5 pathway will undoubtedly contribute to a deeper understanding of cancer biology and the development of more effective targeted therapies.

References

The Dual-Edged Sword: A Technical Guide to the Biological Functions of ERK5 Inhibition by XMD17-109

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7, is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. The MEK5/ERK5 pathway is implicated in a multitude of cellular processes, including proliferation, survival, and differentiation, and its dysregulation is linked to various pathologies, most notably cancer. XMD17-109 has emerged as a potent and selective small-molecule inhibitor of ERK5's kinase activity, serving as an invaluable tool for dissecting its biological roles. However, its mechanism of action is complex, featuring a paradoxical activation of ERK5's transcriptional functions, which necessitates a nuanced interpretation of experimental outcomes. This technical guide provides an in-depth analysis of this compound, summarizing its biochemical and cellular effects, presenting detailed experimental protocols for its study, and visualizing the intricate signaling pathways it modulates.

The ERK5 Signaling Pathway: A Brief Overview

The ERK5 pathway is a tiered kinase cascade typically activated by growth factors and cellular stress.[1] The canonical activation sequence involves Mitogen-activated protein kinase kinase kinase 2/3 (MEKK2/3) phosphorylating and activating MEK5, which in turn dually phosphorylates a TEY (Threonine-Glutamic Acid-Tyrosine) motif in the activation loop of ERK5.[2] Unlike other MAPKs, ERK5 possesses a unique, large C-terminal domain that contains a nuclear localization signal (NLS) and a potent transcriptional transactivation domain (TAD).[1][3] This dual functionality allows ERK5 to not only phosphorylate cytoplasmic and nuclear substrates but also to directly co-activate transcription factors, such as myocyte enhancer factor 2 (MEF2) family members, c-Myc, and c-Fos.[4][5] This pathway plays a crucial role in driving cell proliferation, resisting cell death, and promoting metastasis in various cancers.[6][7]

References

- 1. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. MAPK signalling: ERK5 versus ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

- 7. Impact of ERK5 on the Hallmarks of Cancer [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Downstream Signaling Effects of Xmd17-109

This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, a potent and specific inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase-1 (BMK1). This document details the mechanism of action, downstream molecular consequences, and cellular effects of this compound, supported by quantitative data and experimental methodologies.

Introduction to this compound

This compound is a small molecule inhibitor targeting the kinase activity of ERK5.[1][2] It is a crucial tool for studying the physiological and pathological roles of the ERK5 signaling pathway, which is implicated in various cellular processes such as proliferation, differentiation, survival, and apoptosis.[3][4] The ERK5 pathway is a component of the mitogen-activated protein kinase (MAPK) cascade and is activated by a range of extracellular stimuli, including growth factors and stress signals.[3]

Mechanism of Action

This compound functions by binding to the ATP-binding site of the ERK5 kinase domain, thereby preventing the phosphorylation of its downstream substrates.[3] However, a critical and paradoxical effect of this compound and similar ERK5 inhibitors has been identified. While it inhibits the kinase activity of ERK5, it can lead to a conformational change in the kinase domain that exposes the C-terminal nuclear localization signal (NLS). This exposure promotes the translocation of ERK5 to the nucleus and paradoxically activates its transcriptional transactivation domain (TAD).[2] This dual effect—kinase inhibition and transcriptional activation—is a crucial consideration in the interpretation of experimental results.

Signaling Pathway Diagram

Caption: The ERK5 signaling pathway and the dual-action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following table summarizes the key inhibitory concentrations.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (ERK5) | 162 nM | Biochemical Assay | [1] |

| EC50 (ERK5 Autophosphorylation) | 90 ± 30 nM | Cellular Assay | [1] |

| IC50 (LRRK2[G2019S]) | 339 nM | Biochemical Assay | [1] |

| EC50 (AP-1 Transcriptional Activity) | 4.2 µM | Cellular Assay | [1] |

| IC50 (A498 cells) | 1.3 µM | MTS Assay | [5] |

Downstream Signaling Effects

Effects on Transcription Factors

The primary downstream effectors of ERK5 are transcription factors that regulate gene expression.

-

MEF2 Family: Myocyte Enhancer Factor 2 (MEF2) transcription factors are well-validated substrates of ERK5.[2][4] Upon translocation to the nucleus, activated ERK5 phosphorylates and activates MEF2, leading to the expression of genes involved in cell survival and proliferation.[4]

-

AP-1: Activator protein 1 (AP-1) is another transcription factor complex regulated by the ERK5 pathway.[2] this compound has been shown to inhibit ERK5-mediated AP-1 transcriptional activity.[1]

Cellular Effects

The modulation of the ERK5 pathway by this compound results in significant cellular consequences.

-

Apoptosis: Inhibition of ERK5 by this compound has been shown to induce apoptosis in various cancer cell lines.[5][6] This is often characterized by an increase in cleaved PARP and caspase-3/7 activity.[5]

-

Cell Cycle: this compound treatment can lead to an increase in the sub-G1 population in cell cycle analysis, indicative of apoptotic cells.[5] Furthermore, ERK5 inhibition can enhance the expression of cyclin-dependent kinase inhibitors like p21.[5]

-

Sensitization to Chemotherapy: this compound has been demonstrated to enhance the sensitivity of colon cancer cells to 5-fluorouracil (5-FU) in a p53-dependent manner.[4][6]

-

Immune Modulation: The ERK5 pathway is involved in regulating the secretion of cytokines such as IL-6, suggesting a role for this compound in modulating tumor-induced immune suppression.[7]

Experimental Protocols

Cell Viability and Apoptosis Assays

Objective: To determine the effect of this compound on cell viability and apoptosis.

Methodology:

-

Cell Seeding: Seed cells (e.g., HCT116 or A498) in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.[6]

-

Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for 24 to 48 hours.

-

Cell Viability (MTS Assay): Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.

-

Apoptosis (Caspase-3/7 Activity): Add a luminogenic caspase-3/7 substrate to each well and incubate at room temperature for 1 hour. Measure luminescence with a plate reader.[6]

-

Apoptosis (Annexin V/7-AAD Staining): Harvest cells and stain with Annexin V-FITC and 7-AAD according to the manufacturer's protocol. Analyze the stained cells by flow cytometry.[6]

Western Blotting for Protein Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of ERK5 and its downstream targets.

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-ERK5, total ERK5, phospho-MEF2, or other targets overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow Diagram

Caption: A generalized workflow for studying the effects of this compound.

Off-Target Effects and Other Considerations

It is important to note that while this compound is a specific inhibitor of ERK5, it has been shown to have off-target effects on other proteins, including:

-

LRRK2: this compound also inhibits Leucine-rich repeat kinase 2 (LRRK2) with an IC50 of 339 nM.[1]

-

BRD4: Early ERK5 inhibitors were found to have off-target effects on the bromodomain-containing protein 4 (BRD4), an epigenetic reader.[2] While newer generations of inhibitors have been engineered to reduce this activity, it remains a potential consideration.

The paradoxical activation of ERK5 transcriptional activity by this compound necessitates careful experimental design.[2] It is recommended to use complementary approaches, such as genetic knockdown of ERK5, to validate findings and distinguish between kinase-dependent and kinase-independent functions of ERK5.[2]

Conclusion

This compound is a valuable chemical probe for elucidating the complex roles of the ERK5 signaling pathway. Its potent inhibition of ERK5 kinase activity provides a powerful tool to investigate the downstream consequences of this pathway in health and disease. However, researchers must be mindful of its paradoxical effect on ERK5 transcriptional activity and potential off-target interactions. A thorough understanding of these nuances is essential for the accurate interpretation of experimental data and the successful development of therapeutic strategies targeting the ERK5 pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]

- 4. The significance of ERK5 catalytic-independent functions in disease pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. oncotarget.com [oncotarget.com]

- 7. ERK5 modulates IL-6 secretion and contributes to tumor-induced immune suppression - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of Xmd17-109: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xmd17-109, also known as ERK5-IN-1, is a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), a member of the mitogen-activated protein kinase (MAPK) family.[1] The ERK5 signaling pathway is distinct from the well-characterized ERK1/2 pathway and plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of the ERK5 pathway has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity against its primary target and known off-targets. It also includes detailed experimental methodologies and visual representations of key signaling pathways and experimental workflows to support further research and drug development efforts.

Data Presentation: Quantitative Selectivity Profile of this compound

The following table summarizes the known inhibitory activities of this compound against its primary target, ERK5, and a key off-target, LRRK2[G2019S]. While this compound is reported to be highly selective for ERK5 over a broad panel of kinases, comprehensive quantitative data from a full kinome screen is not publicly available. The table also includes data for the well-characterized BRD4 inhibitor, JQ1, to provide context for the off-target activity of this compound on bromodomains.

| Target | Compound | IC50 (nM) | Assay Type | Reference |

| ERK5 | This compound | 162 | Biochemical Assay | [1] |

| LRRK2[G2019S] | This compound | 339 | Biochemical Assay | [1] |

| BRD4(1) | (+)-JQ1 | 77 | Biochemical Assay | [2] |

| BRD4 (in cells) | This compound | Mentioned as an off-target | Cellular Assays | [3] |

| A498 cells | This compound | 1300 | Cell Viability Assay | [4] |

Signaling Pathway

The ERK5 signaling pathway is a critical cascade involved in cellular responses to various stimuli. Understanding this pathway is essential for interpreting the effects of inhibitors like this compound.

Caption: The ERK5 signaling pathway, from extracellular stimuli to cellular responses, and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Biochemical ERK5 Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against ERK5 kinase.

Caption: Workflow for a biochemical kinase assay to determine the IC50 of this compound for ERK5.

Detailed Steps:

-

Reagent Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Brij-35). Serially dilute this compound in DMSO to create a range of concentrations. Prepare a solution of recombinant active ERK5 enzyme and a suitable substrate (e.g., Myelin Basic Protein, MBP). Prepare a solution of ATP, which may be radiolabeled (e.g., [γ-³²P]ATP) for radiometric detection.

-

Kinase Reaction: In a microplate, combine the kinase buffer, ERK5 enzyme, and varying concentrations of this compound or DMSO (vehicle control). Allow a pre-incubation period (e.g., 10-15 minutes at room temperature) for the inhibitor to bind to the enzyme.

-

Initiation and Incubation: Initiate the kinase reaction by adding the ATP and substrate mixture to each well. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or EDTA for non-radiometric assays).

-

Detection: For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radiometric assays (e.g., fluorescence-based), measure the signal according to the specific assay kit instructions.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the ERK5 kinase activity.

Cellular ERK5 Autophosphorylation Assay

This protocol describes a cell-based assay to measure the ability of this compound to inhibit the autophosphorylation of ERK5 within a cellular context.

Caption: Workflow for a cellular assay to assess the inhibition of ERK5 autophosphorylation by this compound.

Detailed Steps:

-

Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa or A498) and grow to a desired confluency. Treat the cells with a range of concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Cell Stimulation: Stimulate the cells with an appropriate agonist to activate the ERK5 pathway. For example, osmotic stress induced by sorbitol can be used to induce ERK5 autophosphorylation.

-

Cell Lysis: After stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). Incubate the membrane with a primary antibody specific for phosphorylated ERK5 (p-ERK5). Subsequently, strip the membrane and re-probe with an antibody for total ERK5 to ensure equal protein loading.

-

Detection and Analysis: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. The ratio of p-ERK5 to total ERK5 is calculated to determine the extent of inhibition at each concentration of this compound.

BRD4 Inhibition Assay (AlphaScreen)

Given that this compound has been reported to have off-target effects on BRD4, this protocol provides a general method for assessing the inhibition of the interaction between BRD4 and acetylated histones, a key function of bromodomains. This assay is often used to characterize BRD4 inhibitors like JQ1.

Caption: Workflow for an AlphaScreen assay to measure the inhibition of the BRD4-histone interaction.

Detailed Steps:

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA). Serially dilute the test compound (e.g., JQ1 as a positive control, or this compound) in DMSO. Prepare solutions of recombinant BRD4 protein (e.g., the first bromodomain, BRD4(1)), a biotinylated acetylated histone H4 peptide, streptavidin-coated donor beads, and protein A-coated acceptor beads complexed with an anti-tag antibody recognizing the BRD4 protein.

-

Assay Reaction: In a 384-well microplate, combine the assay buffer, the test compound at various concentrations, and the recombinant BRD4 protein. Allow for a brief pre-incubation.

-

Addition of Peptide and Beads: Add the biotinylated histone peptide to the wells, followed by the addition of the streptavidin-donor beads and the antibody-coated acceptor beads.

-

Incubation and Detection: Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Read the plate on an AlphaScreen-capable plate reader. In the absence of an inhibitor, the interaction between BRD4 and the histone peptide brings the donor and acceptor beads into proximity, generating a chemiluminescent signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.

-

Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for the inhibition of the BRD4-histone interaction.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of ERK5. Its high potency for ERK5, coupled with a known off-target profile that includes LRRK2 and BRD4, underscores the importance of careful experimental design and interpretation of results. The data and protocols presented in this guide are intended to provide a solid foundation for researchers utilizing this compound in their studies. Further comprehensive kinome-wide profiling will be invaluable in fully elucidating the selectivity of this inhibitor and its potential for therapeutic development.

References

Xmd17-109: A Technical Guide to its Role and Application in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xmd17-109 is a potent and selective small molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1). The MEK5/ERK5 signaling pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is increasingly recognized for its critical role in cancer cell proliferation, survival, and metastasis. Dysregulation of this pathway has been implicated in various malignancies, including breast, lung, and colon cancers, making ERK5 an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects in specific cancer types, and detailed experimental protocols for its use in research settings.

Mechanism of Action and the MEK5/ERK5 Signaling Pathway

This compound functions as a specific inhibitor of ERK5, binding to its kinase domain and blocking its catalytic activity. The canonical MEK5/ERK5 pathway is activated by various upstream stimuli, including growth factors and stress signals, which lead to the activation of MEK5, the direct upstream kinase of ERK5. Activated MEK5 then phosphorylates and activates ERK5, which in turn phosphorylates a variety of downstream substrates, including transcription factors such as myocyte enhancer factor 2 (MEF2) and activator protein 1 (AP-1), thereby regulating gene expression related to cell survival and proliferation.[1]

However, a peculiar characteristic of some ERK5 inhibitors, including this compound, is the phenomenon of "paradoxical activation." While the kinase activity of ERK5 is inhibited, the binding of this compound can induce a conformational change in the ERK5 protein. This change can lead to the exposure of its nuclear localization signal (NLS) and transcriptional activation domain (TAD), promoting its translocation to the nucleus and paradoxically activating its transcriptional functions independent of its kinase activity.[2] This dual effect is a critical consideration in the interpretation of experimental results.

Signaling Pathway Diagram

References

The Role of ERK5 in Cellular Proliferation and its Inhibition by XMD17-109: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-Activated Protein Kinase 1 (BMK1), is a critical mediator of cellular proliferation and survival. Its unique structural features and distinct signaling cascade differentiate it from other members of the MAPK family, making it a compelling target for therapeutic intervention in oncology and other proliferative disorders. This technical guide provides an in-depth overview of the ERK5 signaling pathway's role in cell cycle progression and the pharmacological profile of XMD17-109, a potent and selective ERK5 inhibitor. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts in this area.

The ERK5 Signaling Pathway in Cellular Proliferation

The MEK5/ERK5 signaling cascade is a crucial pathway that translates extracellular cues into proliferative and survival signals.[1][2][3] Activation of this pathway is initiated by various stimuli, including growth factors like EGF and NGF, as well as cellular stressors such as oxidative and osmotic stress.[1][4][5]

The canonical activation sequence involves:

-

Upstream Kinases: Mitogen-activated protein kinase kinase kinase 2/3 (MEKK2/3) are activated by upstream signals.[2][3][4]

-

MEK5 Activation: MEKK2/3 then phosphorylate and activate MAPK Kinase 5 (MEK5), the direct upstream activator of ERK5.[1][3]

-

ERK5 Activation: MEK5, a dual-specificity kinase, phosphorylates ERK5 on threonine and tyrosine residues (TEY motif) in its activation loop, leading to its catalytic activation.[5][6]

Once activated, ERK5 translocates to the nucleus where it regulates the activity of numerous transcription factors to drive cellular proliferation.[1][7] This is achieved through both direct phosphorylation of its substrates and by acting as a transcriptional co-activator, a unique feature attributed to its C-terminal transcriptional activation domain.[7]

Key downstream effects of ERK5 activation on cellular proliferation include:

-

G1/S Phase Transition: ERK5 promotes the transition from G1 to S phase by upregulating Cyclin D1 expression and suppressing the cyclin-dependent kinase (CDK) inhibitors p21 and p27.[7][8][9] Inhibition of ERK5 has been shown to prevent cells from entering the S phase.[7][9]

-

G2/M Phase Transition: ERK5 activity peaks during the G2/M phase of the cell cycle and is required for timely entry into mitosis.[7][10][11] This is mediated, in part, by the activation of the transcription factor NF-κB, which upregulates the expression of mitosis-promoting genes like Cyclin B1 and B2.[7][10][11]

-

Regulation of Pro-proliferative Transcription Factors: ERK5 activates a host of transcription factors integral to cell proliferation, including c-Myc, c-Fos, and members of the Myocyte Enhancer Factor-2 (MEF2) family.[1][4][12]

Signaling Pathway Diagram

Caption: The MEK5/ERK5 signaling cascade leading to cellular proliferation.

This compound: A Pharmacological Inhibitor of ERK5

This compound is a potent and selective small-molecule inhibitor of ERK5.[13][14] It serves as a critical tool for elucidating the biological functions of ERK5 and as a lead compound for the development of anti-cancer therapeutics.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of ERK5 and preventing its catalytic activity.[13] This inhibition blocks the downstream signaling events mediated by ERK5, including the activation of pro-proliferative transcription factors. Interestingly, some studies have reported that certain ERK5 inhibitors, including this compound, can paradoxically promote the nuclear translocation of ERK5, which may lead to the activation of its transcriptional co-activator function independent of its kinase activity.[15][16] This highlights the complexity of targeting ERK5 and the importance of comprehensively evaluating the effects of its inhibitors.

Quantitative Data on this compound

| Parameter | Value | Cell Line/System | Reference |

| Biochemical IC50 (ERK5) | 162 nM (0.162 µM) | Cell-free assay | [13][14][17] |

| Cellular EC50 (ERK5 Autophosphorylation) | 90 nM (0.09 µM) | EGF-stimulated cells | [13] |

| EC50 (AP1 Transcriptional Activity) | 4.2 µM | Sorbitol-stimulated cells | [13] |

| IC50 (LRRK2[G2019S] off-target) | 339 nM (0.339 µM) | Cell-free assay | [13] |

| IC50 (Cell Viability) | 1.3 µM | A498 (ccRCC) cells | [18] |

| Concentration used in combination studies | 2 µM | HCT116 cells | [13][19] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of ERK5 and the effects of inhibitors like this compound.

Cell Viability/Proliferation Assay (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20][23] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.[20][21]

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified CO2 incubator.[20][24]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[21][24]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[23] Measure the absorbance at 570-590 nm using a microplate reader.[20][23]

Caption: Workflow for the MTT cell viability assay.

Western Blot for ERK5 Phosphorylation

This technique is used to detect the phosphorylation status of ERK5, which is indicative of its activation.

Protocol:

-

Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum-starve cells for 16-24 hours. Pre-treat with this compound for 1-2 hours. Stimulate with a known ERK5 activator (e.g., 100 ng/mL EGF) for 15-30 minutes.[25]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against phospho-ERK5 (p-ERK5) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK5 to ensure equal loading.

-

Densitometry: Quantify band intensities to determine the ratio of p-ERK5 to total ERK5.[25]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).[26][27][28]

Principle: A fluorescent dye, such as Propidium Iodide (PI), stoichiometrically binds to DNA.[26] The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for differentiation of cell cycle phases.

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of 70%.[29] Fix overnight at 4°C or for at least 2 hours.[28][29]

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[29] The RNase is crucial to prevent staining of double-stranded RNA.[26]

-

Incubate for 30 minutes at room temperature in the dark.[28]

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is typically displayed as a histogram, showing peaks for G0/G1 (2N DNA content) and G2/M (4N DNA content) phases, with the S phase population in between.

Conclusion

The MEK5/ERK5 signaling pathway is a pivotal regulator of cellular proliferation, with well-defined roles in controlling cell cycle progression. Its dysregulation is implicated in various cancers, making it an attractive target for therapeutic development. This compound has proven to be a valuable chemical probe for investigating the physiological and pathological functions of ERK5. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further unravel the complexities of ERK5 signaling and to advance the development of novel anti-proliferative agents targeting this pathway.

References

- 1. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

- 2. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. ERK5 and Cell Proliferation: Nuclear Localization Is What Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. The significance of ERK5 catalytic-independent functions in disease pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. researchgate.net [researchgate.net]

- 12. Transcriptional Regulation of Tissue-Specific Genes by the ERK5 Mitogen-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. Effect of Extracellular Signal-Regulated Protein Kinase 5 Inhibition in Clear Cell Renal Cell Carcinoma [mdpi.com]

- 19. oncotarget.com [oncotarget.com]

- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 21. researchhub.com [researchhub.com]

- 22. broadpharm.com [broadpharm.com]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 25. benchchem.com [benchchem.com]

- 26. Flow cytometry with PI staining | Abcam [abcam.com]

- 27. nanocellect.com [nanocellect.com]

- 28. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 29. cancer.wisc.edu [cancer.wisc.edu]

The Impact of Xmd17-109 on Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xmd17-109 is a potent and specific small molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1). The ERK5 signaling pathway is a critical regulator of gene transcription involved in a myriad of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway has been implicated in various pathologies, most notably in cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its profound impact on gene transcription. We will delve into the intricacies of the ERK5 signaling cascade, present quantitative data on the effects of this compound, and provide detailed protocols for key experimental assays used to characterize its activity.

The ERK5 Signaling Pathway and its Role in Gene Transcription

The ERK5 signaling pathway is a three-tiered kinase cascade, distinct from the more extensively studied ERK1/2 pathway. It is activated by a variety of extracellular stimuli, including growth factors, cytokines, and cellular stress.[1][2] The canonical activation pathway begins with the activation of Mitogen-activated protein kinase kinase kinase 2 or 3 (MEKK2/3), which in turn phosphorylates and activates Mitogen-activated protein kinase kinase 5 (MEK5).[3] Activated MEK5 then specifically phosphorylates the T-E-Y (Threonine-Glutamic Acid-Tyrosine) motif in the activation loop of ERK5, leading to its activation.[3]

Once activated, ERK5 can influence gene transcription through two primary mechanisms:

-

Phosphorylation of Transcription Factors: Activated ERK5 translocates to the nucleus where it directly phosphorylates and activates a number of transcription factors, most notably the Myocyte Enhancer Factor 2 (MEF2) family of proteins (MEF2A, MEF2C, and MEF2D).[1] This phosphorylation event enhances the transcriptional activity of MEF2, leading to the expression of target genes involved in cell survival, proliferation, and differentiation.

-

Transcriptional Transactivation Domain: Uniquely among MAPKs, ERK5 possesses a C-terminal transcriptional transactivation domain (TAD).[3] Upon activation, this domain can directly engage with the transcriptional machinery to promote gene expression, acting as a transcriptional co-activator.

The intricate regulation of gene expression by the ERK5 pathway underscores its importance in normal cellular function and its potential as a therapeutic target in disease.

Figure 1: The ERK5 Signaling Pathway and the inhibitory action of this compound.

This compound: Mechanism of Action

This compound is a selective inhibitor of ERK5 kinase activity.[4] It functions by binding to the ATP-binding pocket of ERK5, thereby preventing the phosphorylation of its downstream substrates.[5] This inhibition of ERK5's catalytic function effectively blocks the signal transduction cascade, leading to a reduction in the phosphorylation of transcription factors like MEF2C and a subsequent decrease in the transcription of their target genes.

However, a noteworthy characteristic of some ERK5 inhibitors, including compounds structurally related to this compound, is the potential for "paradoxical activation" of ERK5's transcriptional activity. This phenomenon is thought to occur because inhibitor binding can induce a conformational change in ERK5 that exposes its nuclear localization signal, promoting its translocation to the nucleus and enhancing its function as a transcriptional co-activator, independent of its kinase activity. Researchers should be cognizant of this potential dual effect when interpreting experimental results.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound and related compounds have been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of an inhibitor.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound | A498 (human clear cell renal cell carcinoma) | MTS Assay | 1.3 | [4] |

| XMD8-92 | A498 (human clear cell renal cell carcinoma) | MTS Assay | 9.6 | [4] |

| XMD8-92 | Caki1 (human clear cell renal cell carcinoma) | MTS Assay | 26.5 | [4] |

| XMD8-92 | 769P (human clear cell renal cell carcinoma) | MTS Assay | 28.6 | [4] |

| XMD8-92 | HUVEC (human umbilical vein endothelial cells) | MTS Assay | 7.4 | [4] |

| XMD8-92 | HRCEpC (human renal cortical epithelial cells) | MTS Assay | 45.1 | [4] |

Table 1: IC50 Values of this compound and a Related ERK5 Inhibitor (XMD8-92) in Various Cell Lines.

Experimental Protocols

Cell Viability and Proliferation (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound (or other inhibitors)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader capable of measuring absorbance at 490 nm

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

-

Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a blank (medium only).

-

After the 24-hour incubation, carefully remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.

-

-

Incubation:

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTS Assay:

-

Add 20 µL of the MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value using non-linear regression analysis.

-

Figure 2: Workflow for determining the IC50 of this compound using an MTS assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Apoptosis, or programmed cell death, is a key cellular process that can be induced by the inhibition of survival signaling pathways. The Annexin V/Propidium Iodide (PI) assay is a common method to detect and quantify apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified time.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

-

Flow Cytometry:

-

Analyze the cells by flow cytometry within one hour of staining.

-

Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Figure 3: Interpretation of Annexin V/PI flow cytometry data for apoptosis analysis.

MEF2C Reporter Assay

A luciferase reporter assay is a powerful tool to measure the transcriptional activity of a specific transcription factor, in this case, MEF2C. This assay utilizes a plasmid containing a luciferase reporter gene under the control of a promoter with MEF2C binding sites. When MEF2C is active, it binds to these sites and drives the expression of luciferase, which can be quantified by measuring the light produced upon the addition of a substrate.

Materials:

-

Cells of interest (e.g., A498)

-

12-well cell culture plates

-

MEF2C luciferase reporter plasmid (containing MEF2C response elements upstream of the luciferase gene)

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding:

-

Seed cells in 12-well plates at a density that will result in 70-90% confluency at the time of transfection.

-

-

Transfection:

-

Co-transfect the cells with the MEF2C luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the cells for the desired treatment period (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.

-

-

Luciferase Assay:

-

Measure the firefly luciferase activity (from the MEF2C reporter) and the Renilla luciferase activity (from the control reporter) sequentially in a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Express the results as a fold change in luciferase activity relative to the vehicle-treated control.

-

Conclusion

This compound is a valuable research tool for elucidating the role of the ERK5 signaling pathway in health and disease. Its ability to specifically inhibit ERK5 kinase activity allows for the targeted investigation of this pathway's impact on gene transcription. The experimental protocols provided in this guide offer a framework for researchers to characterize the effects of this compound and other ERK5 inhibitors on cell viability, apoptosis, and transcription factor activity. A thorough understanding of the mechanism of action of this compound, including the potential for paradoxical activation, is crucial for the accurate interpretation of experimental data and for advancing our knowledge of ERK5-mediated gene regulation. This knowledge will be instrumental in the development of novel therapeutic strategies targeting the ERK5 pathway for the treatment of cancer and other diseases.

References

Xmd17-109 and the MAPK Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the interaction of the small molecule inhibitor Xmd17-109 with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The content herein provides a comprehensive overview of its mechanism of action, quantitative biochemical and cellular effects, and detailed protocols for relevant experimental assays.

Executive Summary

This compound is a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP kinase 1 (BMK1). ERK5 is the terminal kinase in a distinct MAPK cascade, the MEK5/ERK5 pathway, which plays a critical role in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway has been implicated in several pathologies, notably cancer, making ERK5 an attractive therapeutic target. This compound exerts its effects by directly targeting the kinase activity of ERK5. However, it also exhibits off-target activities and a paradoxical effect on ERK5's transcriptional function, which are crucial considerations for its experimental use and therapeutic development.

Mechanism of Action and Pathway Interaction